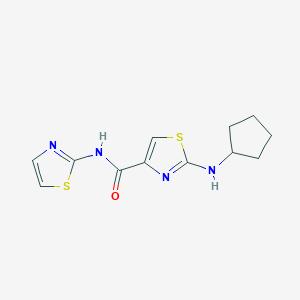![molecular formula C16H24ClN3O B4512214 N-[3-(1-azepanyl)propyl]-N'-(4-chlorophenyl)urea](/img/structure/B4512214.png)
N-[3-(1-azepanyl)propyl]-N'-(4-chlorophenyl)urea
Vue d'ensemble
Description
Urea derivatives, including compounds like N-[3-(1-azepanyl)propyl]-N'-(4-chlorophenyl)urea, are of significant interest in the field of organic chemistry due to their diverse chemical and physical properties. These compounds have been studied for their potential in various applications ranging from pharmacology to materials science.
Synthesis Analysis
Urea derivatives are typically synthesized through reactions involving isocyanates or through direct interaction between amines and urea. The synthesis of N-substituted ureas has been reported, where starting materials such as acid chlorides or isocyanates react with amines to form the desired urea compounds (Liu He-qin, 2010).
Molecular Structure Analysis
The molecular structure and conformation of urea derivatives are often analyzed using techniques like IR, Raman, and NMR spectroscopy. Studies have shown that these compounds can adopt various conformations depending on their substitution patterns and the nature of their substituents (I. Iriepa et al., 1997).
Chemical Reactions and Properties
Urea derivatives participate in a range of chemical reactions, including N-chlorination, which is a method for modifying the chemical properties of these compounds. Such reactions are utilized to introduce new functional groups or to alter the electronic and steric properties of the urea moiety (M. Sathe et al., 2007).
Physical Properties Analysis
The physical properties of urea derivatives, such as solubility, melting point, and crystal structure, can vary widely depending on the nature of the substituents attached to the urea nitrogen atoms. X-ray diffraction studies provide detailed information on the crystal structures of these compounds, offering insights into their molecular arrangements and intermolecular interactions (Vincent Crasta et al., 2005).
Propriétés
IUPAC Name |
1-[3-(azepan-1-yl)propyl]-3-(4-chlorophenyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24ClN3O/c17-14-6-8-15(9-7-14)19-16(21)18-10-5-13-20-11-3-1-2-4-12-20/h6-9H,1-5,10-13H2,(H2,18,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZDZNOALTYUXLH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)CCCNC(=O)NC2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.83 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-{[3-(4-fluorophenyl)-6-oxo-1(6H)-pyridazinyl]acetyl}phenylalanine](/img/structure/B4512143.png)
![N-[(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-ethanoisoindol-2-yl)methyl]-N'-(4-methylphenyl)urea](/img/structure/B4512145.png)
![2-{[4-(3,5-dimethoxybenzoyl)-1-piperazinyl]carbonyl}-1-methyl-1H-indole](/img/structure/B4512154.png)
![4-[6-(4-morpholinyl)-4-pyrimidinyl]-N-phenyl-1-piperazinecarboxamide](/img/structure/B4512160.png)
![N-(4-tert-butylphenyl)-2-[3-(4-chlorophenyl)-6-oxo-1(6H)-pyridazinyl]acetamide](/img/structure/B4512165.png)
![6-[4-(1-azepanylcarbonyl)phenoxy][1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B4512171.png)
![4-{[(4-methoxy-1H-indol-1-yl)acetyl]amino}butanoic acid](/img/structure/B4512185.png)
![4-[({[3-(3-methoxyphenyl)-6-oxo-1(6H)-pyridazinyl]acetyl}amino)methyl]cyclohexanecarboxylic acid](/img/structure/B4512206.png)

![5-oxo-N-3-pyridinyl-5-[4-(2-pyridinyl)-1-piperazinyl]pentanamide](/img/structure/B4512225.png)
![N-(3-chlorophenyl)-N'-[2-methyl-3-(1-pyrrolidinyl)propyl]urea](/img/structure/B4512226.png)

![3-{1-[(5-methoxy-1,2-dimethyl-1H-indol-3-yl)carbonyl]-4-piperidinyl}[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B4512235.png)